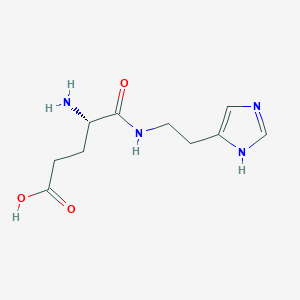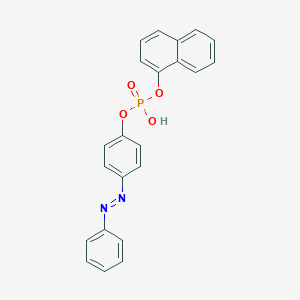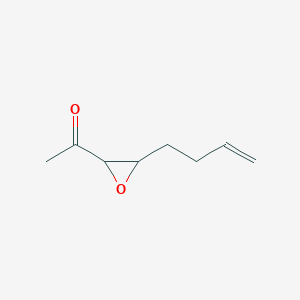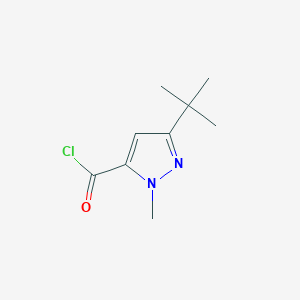![molecular formula C16H24N2 B065765 3-苄基-3,9-二氮杂螺[5.5]十一烷 CAS No. 189333-49-1](/img/structure/B65765.png)
3-苄基-3,9-二氮杂螺[5.5]十一烷
描述
3-Benzyl-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a diazaspiro undecane framework
科学研究应用
3-Benzyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
作用机制
Target of Action
The primary target of 3-Benzyl-3,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
3-Benzyl-3,9-diazaspiro[5.5]undecane acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding to the receptor. When 3-Benzyl-3,9-diazaspiro[5.5]undecane binds to the GABAAR, it prevents GABA from binding, thereby inhibiting the receptor’s function.
Pharmacokinetics
The pharmacokinetic properties of 3-Benzyl-3,9-diazaspiro[5.5]undecane include high gastrointestinal absorption and it is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP2D6, an enzyme involved in drug metabolism . These properties can affect the compound’s bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzyl-3,9-diazaspiro[5.5]undecane. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . This suggests that light, oxygen, and temperature can affect the stability of the compound. Furthermore, factors such as pH and the presence of other substances in the body can influence its action and efficacy.
生化分析
Biochemical Properties
3-Benzyl-3,9-diazaspiro[5.5]undecane has been reported to interact with GABAAR, a key receptor in the central nervous system . The nature of these interactions is competitive, meaning that 3-Benzyl-3,9-diazaspiro[5.5]undecane competes with GABA for binding to the receptor .
Cellular Effects
The cellular effects of 3-Benzyl-3,9-diazaspiro[5.5]undecane are primarily due to its antagonistic action on GABAAR . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-Benzyl-3,9-diazaspiro[5.5]undecane exerts its effects at the molecular level through its binding interactions with GABAAR . As a competitive antagonist, it inhibits the activation of the receptor, leading to changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a benzyl halide and a base to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 3-Benzyl-3,9-diazaspiro[5.5]undecane may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-Benzyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
相似化合物的比较
Similar Compounds
- 3-Benzyl-3,7-diazaspiro[5.5]undecane
- 3-Benzyl-3,9-diazaspiro[6.5]dodecane
- 3-Benzyl-3,9-diazaspiro[4.5]decane
Uniqueness
3-Benzyl-3,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application.
属性
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVXLMWXJFVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329333 | |
| Record name | 3-Benzyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-49-1 | |
| Record name | 3-Benzyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)




![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)


